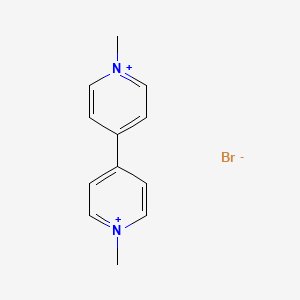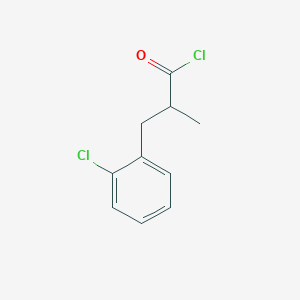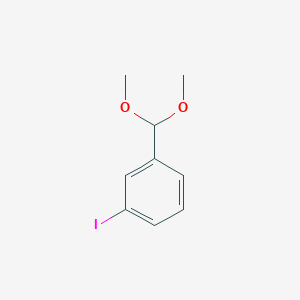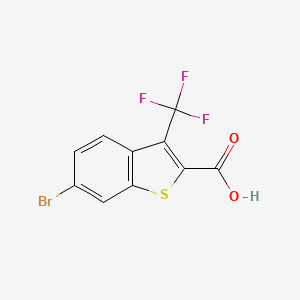
1-amino-N-butylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-butylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-butylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of butylamine with cyclopropanecarboxylic acid derivatives under appropriate conditions to form the desired amide. The reaction conditions often involve the use of coupling agents such as carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-N-butylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-amino-N-butylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-amino-N-butylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene and involved in various plant growth processes.
N-butylcyclopropane-1-carboxamide: Similar structure but lacks the amino group, leading to different reactivity and applications.
Uniqueness
1-amino-N-butylcyclopropane-1-carboxamide is unique due to the presence of both the cyclopropane ring and the amino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1-amino-N-butylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-6-10-7(11)8(9)4-5-8/h2-6,9H2,1H3,(H,10,11) |
Clé InChI |
UWOUDCRFQIBIEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)

![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)








![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
